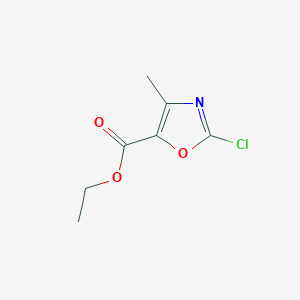
Ethyl 2-chloro-3-oxopentanoate
Descripción general
Descripción
Ethyl 2-chloro-3-oxopentanoate is a chemical compound with the molecular formula C7H11ClO3 . It is also known by other names such as Pentanoic acid, 2-chloro-3-oxo-, ethyl ester .
Molecular Structure Analysis
The InChI code for Ethyl 2-chloro-3-oxopentanoate is1S/C7H11ClO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3 . The Canonical SMILES representation is CCC(=O)C(C(=O)OCC)Cl . Physical And Chemical Properties Analysis
Ethyl 2-chloro-3-oxopentanoate has a molecular weight of 178.61 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 5 rotatable bonds . The topological polar surface area is 43.4 Ų .Aplicaciones Científicas De Investigación
Ethyl 2-chloro-3-oxopentanoate: A Comprehensive Analysis of Scientific Research Applications
Biocatalysis in Drug Synthesis: Ethyl 2-chloro-3-oxopentanoate serves as a precursor in the biocatalytic synthesis of chiral drug intermediates. For instance, it has been used in the production of key chiral intermediates for anticholesterol drugs, showcasing its potential in pharmaceutical manufacturing .
Organic Synthesis: This compound is utilized in organic synthesis, particularly in the formation of 2-chloro-3-oxoesters. Such reactions are fundamental in creating a variety of organic molecules, which can be further applied in different fields of chemistry and biochemistry .
Biochemical Research: As a biochemical reagent, Ethyl 2-chloro-3-oxopentanoate is employed in life science research. It can be used to study biological materials or organic compounds, contributing to our understanding of biological processes and systems .
Custom Synthesis and Procurement: The compound is also significant in custom synthesis and procurement for research and development purposes. Companies offer Ethyl 2-chloro-3-oxopentanoate for bulk manufacturing, indicating its importance in various research applications .
Analytical Chemistry: In analytical chemistry, Ethyl 2-chloro-3-oxopentanoate is documented for use with techniques such as NMR, HPLC, LC-MS, and UPLC. These methods are crucial for analyzing and characterizing chemical compounds .
Mecanismo De Acción
- Ethyl 2-chloro-3-oxopentanoate primarily interacts with enzymes involved in metabolic pathways. One of its key targets is hydroxylamine , which plays a crucial role in the formation of oximes and hydrazones .
- The resulting oxime is stable and irreversible due to dehydration of the intermediate adduct. The oxygen atom does not participate significantly in this process, as it leads to a reversible hemiketal formation .
- The formation of oximes and hydrazones is relevant in various biochemical contexts. Oximes are used in the synthesis of pharmaceuticals, while hydrazones have applications in organic chemistry and biological research .
- Ethyl 2-chloro-3-oxopentanoate has moderate solubility in water and is miscible with glacial acetic acid. Its molecular weight is 144.17 g/mol .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Propiedades
IUPAC Name |
ethyl 2-chloro-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMFOQNVIPGLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513073 | |
| Record name | Ethyl 2-chloro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-3-oxopentanoate | |
CAS RN |
24045-73-6 | |
| Record name | Ethyl 2-chloro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-chloro-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)


![methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1338040.png)









